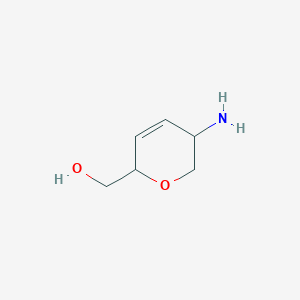

(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol

Description

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(3-amino-3,6-dihydro-2H-pyran-6-yl)methanol |

InChI |

InChI=1S/C6H11NO2/c7-5-1-2-6(3-8)9-4-5/h1-2,5-6,8H,3-4,7H2 |

InChI Key |

JLDSSKFUWARVMM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CC(O1)CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the pyran ring . Another method involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Key Compounds for Comparison :

(6-Methoxy-5-methyl-5,6-dihydro-2H-pyran-2-yl)methanol Structure: Features methoxy (5-OCH₃) and methyl (5-CH₃) groups instead of the amino group. Properties: Reduced hydrogen-bonding capacity due to the absence of NH₂; increased lipophilicity from the methyl group. Applications: Used in synthetic intermediates for glycoside derivatives .

Methadone Intermediate: (-Cyano-2-dimethylamino-4,4-diphenyl-5,6-dihydro-2H-pyran-2-yl)methanol Structure: Contains cyano (CN) and dimethylamino (N(CH₃)₂) groups on the dihydropyran ring. Properties: Enhanced electron-withdrawing effects from CN; tertiary amine increases solubility in acidic conditions. Applications: Intermediate in opioid synthesis .

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Structure: Pyridine-based analogue with chloro and methoxy substituents. Properties: Aromatic ring increases planarity; chloro groups enhance electrophilicity. Applications: Building block for agrochemicals and pharmaceuticals .

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., CN) reduce ring electron density, altering reactivity in nucleophilic substitutions.

- Bioactivity Context : The target compound requires conjugation with cytosine or 4-formamidobenzoyl moieties for ribosomal inhibition, unlike simpler analogues .

Biological Activity

(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol

The compound can be synthesized through various methods, including cyclization reactions involving amino acids and aldehydes. The synthesis typically involves the formation of a pyran ring followed by the introduction of the amino group. Detailed synthetic pathways can be found in literature focusing on similar pyran derivatives.

1. Antimicrobial Activity

Research has indicated that (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. A summary of antimicrobial activity is presented in Table 1.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 3 |

| Escherichia coli | 18 | 3 |

| Bacillus subtilis | 22 | 3 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Case Study: Cytotoxicity Against MDA-MB-231 Cells

A study evaluated the cytotoxicity of this compound, revealing an IC50 value of approximately 27.6 μM, indicating significant activity against breast cancer cells. The structure-activity relationship suggests that modifications to the amino group can enhance its potency.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol has demonstrated anti-inflammatory effects in vitro. Studies have reported a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-1β when treated with this compound.

The biological activities of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to reduce ROS levels in cells, which is crucial for preventing oxidative stress-related damage.

- Cytokine Regulation : The modulation of cytokine production suggests potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.